Metasequoic acid A

描述

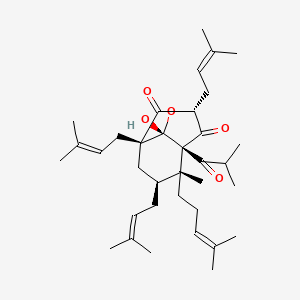

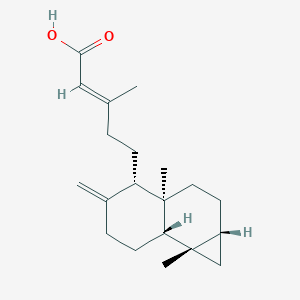

Metasequoic acid A is a diterpene isolated from Metasequoia glyptostroboides Hu et Cheng, characterized by a unique structure featuring a cyclopropane ring bridging C-3 and C-4 of the labdane framework. This compound, along with metasequoic acid B, has been identified due to its antifungal properties, showcasing the biological relevance of these molecules derived from nature (Sakan, Iwashita, & Hamanaka, 1988).

Synthesis Analysis

The stereoselective synthesis of metasequoic acid B, closely related to metasequoic acid A, involves starting from (R)-(-)-carvone and entails the construction of a phenanthrenone system, which is then converted into the ent-labdane skeleton. This process highlights the synthetic challenges and strategies involved in creating such complex diterpene structures (Abad, Agulló, Cantín, Cuñat, Meseguer, & Zaragozá, 1997).

Molecular Structure Analysis

The determination of the molecular structure of metasequoic acids is crucial for understanding their biological function. The structure of metasequoic acid A was established through spectroscopic methods, including NMR and IR spectroscopy, allowing for a detailed understanding of its molecular framework and how it may interact with biological targets (Sakan, Iwashita, & Hamanaka, 1988).

科学研究应用

抗真菌性能:Metasequoic酸A与Metasequoic酸B从水杉中分离出来,并发现具有抗真菌性能。这些化合物具有独特的结构,其中包含一个环丙烷环(Sakan, Iwashita, & Hamanaka, 1988)。

对肿瘤细胞的细胞毒性:对水杉进行的一项研究发现了新的萜类化合物,包括Metasequoic酸C,并评估了这些化合物对五种人类肿瘤细胞系的细胞毒性(Dong et al., 2011)。

立体选择性合成:对(-)-Metasequoic酸B的立体选择性合成研究,这与Metasequoic酸A密切相关,展示了对这些化合物进行合成生产以供进一步研究和潜在应用的兴趣(Abad et al., 1997)。

作用机制

Target of Action

Metasequoic acid A is a natural product of Taxodium, Taxodiaceae . It is a diterpene isolated from Metasequoia glyptostroboides Hu et Cheng It is known to possess antifungal properties , suggesting that its targets could be components of fungal cells.

Mode of Action

Given its antifungal properties , it may interact with its targets in fungal cells, leading to changes that inhibit fungal growth or survival

Biochemical Pathways

As an antifungal agent , it likely impacts pathways essential for fungal cell growth and survival. The downstream effects of these pathway alterations would presumably include the inhibition of fungal proliferation.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Metasequoic acid A is currently limited. Understanding these properties is crucial for assessing the compound’s bioavailability, as they influence how the compound is absorbed into the body, distributed to its site of action, metabolized, and ultimately excreted

Result of Action

Given its antifungal properties , it is reasonable to hypothesize that the compound’s action results in the inhibition of fungal cell growth or survival at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can impact how Metasequoic acid A interacts with its targets and exerts its effects.

属性

IUPAC Name |

(E)-5-[(1aR,3aR,4S,7aS,7bS)-3a,7b-dimethyl-5-methylidene-1,1a,2,3,4,6,7,7a-octahydrocyclopropa[a]naphthalen-4-yl]-3-methylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(11-18(21)22)5-7-16-14(2)6-8-17-19(16,3)10-9-15-12-20(15,17)4/h11,15-17H,2,5-10,12H2,1,3-4H3,(H,21,22)/b13-11+/t15-,16+,17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDEDSUWNZZDJ-BDBJVFIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCC3C2(C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CC[C@H]3[C@@]2(C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metasequoic acid A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Metasequoic acid A?

A1: Metasequoic acid A is a diterpene compound originally isolated from the tree species Metasequoia glyptostroboides Hu et Cheng, also known as the dawn redwood. [, ]

Q2: What is unique about the structure of Metasequoic acids A and B?

A2: Both Metasequoic acid A and B possess a novel diterpene skeleton characterized by a cyclopropane ring bridging the C-3 and C-4 positions of the labdane framework. This unique structural feature differentiates them from other known diterpenes. [, ]

Q3: Has the structure of Metasequoic acid A been confirmed through synthesis?

A3: Yes, (-)-Metasequoic acid B, an enantiomer of Metasequoic acid A, has been successfully synthesized stereoselectively starting from (R)-(-)-carvone. This synthesis involved constructing a phenanthrenone system and subsequently converting it into the labdane skeleton. []

Q4: What biological activities have been reported for Metasequoic acids?

A4: Metasequoic acid A was initially identified for its antifungal properties. [] Further research revealed that Metasequoic acid B, alongside other diterpenoids isolated from Taxodium distichum, exhibited antifilarial activity. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。